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Compound of Interest

Compound Name: 1-(Butan-2-yl)-1H-pyrazol-3-amine

CAS No.: 1006481-33-9

Cat. No.: B2944051

Get Quote

Application Note: 1-(Butan-2-yl)-1H-pyrazol-3-amine as a High-Value Pharmaceutical

Intermediate

Executive Summary
1-(Butan-2-yl)-1H-pyrazol-3-amine (CAS: 3524-19-4 for the generic isomer class; specific

regioisomer requires rigorous characterization) represents a "privileged scaffold" precursor in

modern medicinal chemistry.[1] Unlike its simpler methyl or ethyl analogues, the sec-butyl

moiety introduces a critical balance of lipophilicity and steric complexity without the excessive

bulk of a tert-butyl group.

This intermediate is primarily utilized in the synthesis of Pyrazolo[1,5-a]pyrimidines, a potent

class of ATP-competitive kinase inhibitors (targeting CDK, JAK, and Pim-1 pathways). Its

secondary alkyl group provides a unique opportunity for chiral recognition in the enzyme

binding pocket, making it a valuable tool for Structure-Activity Relationship (SAR) tuning during

lead optimization.
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IUPAC Name: 1-(Butan-2-yl)-1H-pyrazol-3-amine[1]

Structure: A 5-membered aromatic heterocycle containing two adjacent nitrogen atoms,

substituted at the N1 position with a sec-butyl group and at the C3 position with a primary

amine.

Molecular Formula:ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline

ng-star-inserted">

[2]

Molecular Weight: 139.20 g/mol [3][4][5][6]

Chirality: The sec-butyl group contains a stereocenter at C2'.[1] The commercial reagent is

typically racemic, but enantiopure variants (

or

) are critical for late-stage drug development to probe stereoselective binding.

Solubility: Highly soluble in polar organic solvents (DMSO, Methanol, DCM); moderately

soluble in water due to the polar amino-pyrazole core.

Structural Tautomerism & Regiochemistry
Crucial for experimental success is distinguishing between the 3-amine and 5-amine isomers.

[1]

Target:1-substituted-3-aminopyrazole. The amino group and the N-alkyl group are in a 1,3-

relationship (distal).

Impurity:1-substituted-5-aminopyrazole.[1] The amino group and N-alkyl group are in a 1,5-

relationship (proximal/sterically crowded).

Note: In the synthesis of fused heterocycles like pyrazolo[1,5-a]pyrimidines, the 3-amine is

the required nucleophile to ensure correct ring fusion geometry.
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Application I: Synthesis of Pyrazolo[1,5-
a]pyrimidine Scaffolds
The primary utility of 1-(Butan-2-yl)-1H-pyrazol-3-amine is as a dinucleophile in the

construction of bicyclic heteroaromatic systems.[1]

Mechanism of Action
The reaction involves a

cyclocondensation with 1,3-electrophiles (e.g.,

-diketones,

-ketoesters, or alkynones).

Step 1 (Imine Formation): The exocyclic primary amine (

) attacks the most reactive carbonyl of the electrophile.

Step 2 (Cyclization): The endocyclic nitrogen (N2) of the pyrazole ring attacks the second

electrophilic center, closing the pyrimidine ring.

Result: Formation of a bridgehead nitrogen system.

Visualizing the Pathway
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Caption: Cyclocondensation pathway for converting the aminopyrazole intermediate into the

bioactive pyrazolo[1,5-a]pyrimidine core.
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Detailed Protocol: Cyclocondensation with 1,3-
Diketones
Objective: Synthesis of 2-sec-butyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine (Model Reaction).

Scale: 10 mmol.

Materials
Reagent A: 1-(Butan-2-yl)-1H-pyrazol-3-amine (1.39 g, 10 mmol).[1]

Reagent B: 2,4-Pentanedione (Acetylacetone) (1.10 g, 11 mmol, 1.1 equiv).

Solvent: Ethanol (Absolute) or Acetic Acid (Glacial).

Catalyst: Piperidine (cat.) or reflux in AcOH.[7]

Step-by-Step Methodology
Setup:

Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

Add Reagent A (Aminopyrazole) dissolved in Ethanol (20 mL).

Add Reagent B (Diketone) dropwise at room temperature.

Reaction:

Option A (Neutral/Basic): Add 2-3 drops of piperidine.[1] Heat to reflux (

) for 4–6 hours.

Option B (Acidic - Faster): Use Glacial Acetic Acid as solvent. Heat to

for 2 hours.

Monitoring: Check TLC (Eluent: 50% EtOAc/Hexanes). The starting amine (polar, low

) should disappear; a fluorescent product spot (higher
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) should appear.

Workup:

Cool the reaction mixture to room temperature.

If using Ethanol: Concentrate under reduced pressure. The product often precipitates upon

cooling.

If using Acetic Acid: Pour the mixture into ice-cold water (100 mL) and neutralize with

saturated

or

to pH 8.

Purification:

Filtration: If a solid forms, filter and wash with cold water/hexanes.

Recrystallization: Recrystallize from Ethanol/Water (9:1) if necessary.

Yield Expectation: 80–95% (White to pale yellow solid).

Quality Control (QC):

1H NMR (DMSO-d6): Look for the disappearance of the broad

singlet (approx. 5.0 ppm). Confirm the pyrimidine proton singlet (approx. 6.5–6.8 ppm) and
the characteristic sec-butyl multiplet patterns.[1]

Application II: Amide & Urea Library Generation
Beyond ring fusion, the exocyclic amine is a versatile handle for creating amide or urea

linkages, common in "Tail" regions of drug molecules to interact with solvent-exposed areas of

the protein target.

Workflow: Parallel Synthesis of Amides
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Caption: Workflow for high-throughput amide coupling using the aminopyrazole core.
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Parameter Hazard / Precaution

Toxicity

Aminopyrazoles are potentially toxic if

swallowed and may cause skin sensitization.[1]

Treat as a potential irritant.

Stability

Generally stable at room temperature. Store

under inert atmosphere (Nitrogen/Argon) to

prevent oxidation (browning) over long periods.

Incompatibility
Avoid strong oxidizing agents and acid chlorides

(unless intended for reaction).

PPE

Wear nitrile gloves, safety goggles, and a lab

coat. Handle in a fume hood to avoid inhalation

of dust/vapors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/1-methyl-1H-pyrazol-3-amine
https://pubchem.ncbi.nlm.nih.gov/compound/1-methyl-1H-pyrazol-3-amine
https://pubchemlite.lcsb.uni.lu/e/compound/3762483
https://www.chemscene.com/3524-18-3.html
https://pubchem.ncbi.nlm.nih.gov/compound/3762483
https://pubchem.ncbi.nlm.nih.gov/compound/3762483
https://www.fishersci.no/shop/products/3-amino-5-tert-butyl-1h-pyrazole-98-thermo-scientific/11420723
https://www.fishersci.no/shop/products/3-amino-5-tert-butyl-1h-pyrazole-98-thermo-scientific/11420723
https://www.echemi.com/products/pid_Rock33449-3-amino-5-tert-butylpyrazole.html
https://www.tandfonline.com/doi/full/10.1080/00397911.2019.1604967
https://www.benchchem.com/product/b2944051/docs#using-1-butan-2-yl-1h-pyrazol-3-amine-as-a-pharmaceutical-intermediate
https://www.benchchem.com/product/b2944051/docs#using-1-butan-2-yl-1h-pyrazol-3-amine-as-a-pharmaceutical-intermediate
https://www.benchchem.com/product/b2944051/docs#using-1-butan-2-yl-1h-pyrazol-3-amine-as-a-pharmaceutical-intermediate
https://www.benchchem.com/product/b2944051/docs#using-1-butan-2-yl-1h-pyrazol-3-amine-as-a-pharmaceutical-intermediate
https://www.benchchem.com/product/b2944051?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2944051?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2944051?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

